molecular formula C23H26N2O3 B11037056 (1E)-1-[(4-ethoxyphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-ethoxyphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11037056
M. Wt: 378.5 g/mol
InChI Key: CNEWJPWUGCTXIP-UHFFFAOYSA-N
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Description

(1E)-1-[(4-ethoxyphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: , also known by its systematic IUPAC name, is a complex heterocyclic compound. Let’s break down its structure:

  • The core structure consists of a pyrroloquinoline ring system.
  • The imine group (C=N) at position 1 (hence the “(1E)” designation) connects to a 4-ethoxyphenyl substituent.
  • The compound also contains a methoxy group (OCH₃) at position 8 and three methyl groups (CH₃) at positions 4 and 6.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of an appropriate aldehyde (such as 4-ethoxybenzaldehyde) with a suitable amine (such as 2-amino-4,4,6-trimethylquinoline) under specific conditions. The imine formation occurs, leading to the desired product.

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimization of reaction conditions, catalysts, and purification steps.

Chemical Reactions Analysis

Reactivity: The compound can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the imine functionality or other groups.

    Substitution: Substitution reactions at different positions can alter the substituents on the pyrroloquinoline ring.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis of reaction pathways is essential to predict major products accurately.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Medicinal Chemistry: Investigations into potential drug candidates often involve derivatives of this compound.

Biology and Medicine:

    Biological Activity: Studies explore its effects on cellular processes, receptors, and enzymes.

    Drug Discovery: Researchers investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Industry:

    Materials Science: The compound’s structural features may find applications in materials with specific properties (e.g., luminescent materials).

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates relevant pathways.

Comparison with Similar Compounds

Remember that further research and experimental validation are crucial to fully uncover the compound’s potential and applications.

: No specific references were found for this compound. The information provided is based on general knowledge of organic chemistry and heterocyclic compounds.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)imino-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C23H26N2O3/c1-6-28-16-9-7-15(8-10-16)24-20-19-12-17(27-5)11-18-14(2)13-23(3,4)25(21(18)19)22(20)26/h7-12,14H,6,13H2,1-5H3

InChI Key

CNEWJPWUGCTXIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=CC(=CC4=C3N(C2=O)C(CC4C)(C)C)OC

Origin of Product

United States

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